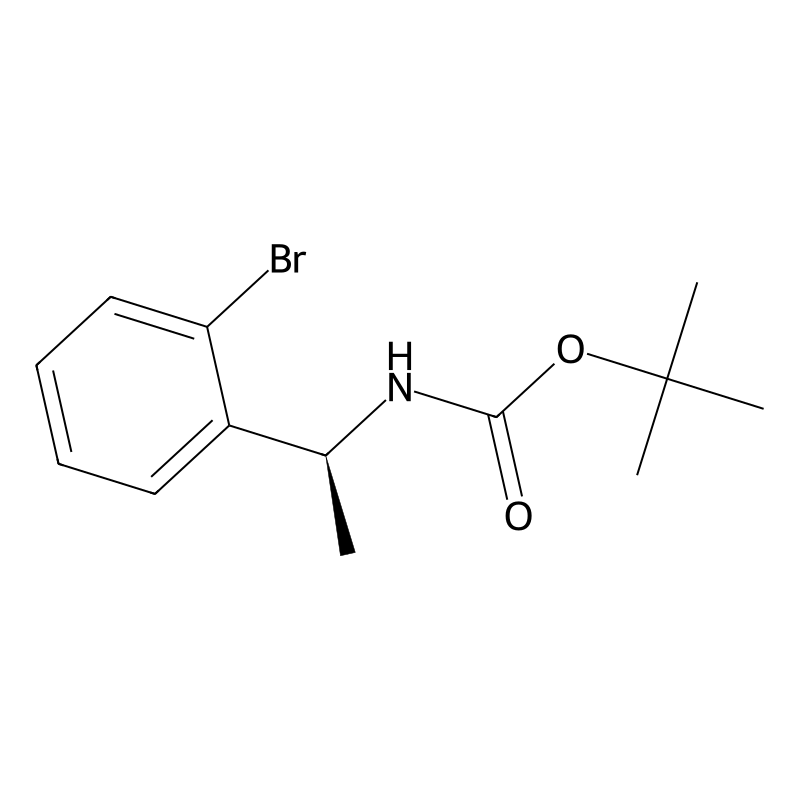

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of functional 1,2-dithiolanes

Field: Organic & Biomolecular Chemistry

Application: The synthesis of diversely substituted functional 1,2-dithiolanes.

Method: This is achieved by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine.

Impact on Biopharmaceutical Formulations

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate is an organic compound classified as a carbamate, characterized by the presence of a tert-butyl group, a bromophenyl group, and an ethyl linkage. Its molecular formula is and it has a molecular weight of approximately 300.19 g/mol. The compound plays a significant role in organic synthesis and pharmaceutical research due to its unique structural features and reactivity. The presence of the bromine atom at the ortho position of the bromophenyl group enhances its potential applications in medicinal chemistry and biological studies.

There is no known mechanism of action specific to (S)-tert-Butyl 1-(2-bromophenyl)ethylcarbamate in scientific literature. Given the lack of information on its use, it is likely not a biologically active molecule itself.

- Bromophenyl group: Aromatic bromides can irritate the skin and eyes upon contact. Standard laboratory practices for handling organic compounds should be followed.

- Carbamates: Certain carbamate derivatives can be cholinesterase inhibitors, which can disrupt the nervous system. However, the specific carbamate structure in this molecule suggests a lower likelihood of such activity.

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

- Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and isocyanate.

- Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives depending on the functional groups present and the reagents used.

Common reagents for these reactions include sodium methoxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate exhibits significant biological activity, primarily through its interactions with specific enzymes and proteins. It has been noted for its role in synthesizing enantiomerically enriched dibenz[c,e]azepines, indicating its potential as a reactant in various biochemical pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This characteristic makes it valuable in drug discovery and development.

The synthesis of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate typically involves the reaction of (S)-1-(2-bromophenyl)ethanol with tert-butyl isocyanate. This reaction is generally conducted under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .

In industrial settings, continuous flow reactors may be employed to optimize reaction efficiency and yield. Automated systems allow for precise control over reaction conditions, ensuring consistent product quality.

Interaction studies involving (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate typically focus on its binding affinity to biological receptors or enzymes. These studies help elucidate its mechanism of action and potential side effects when used in pharmaceutical contexts. Specific interactions may include:

- Binding to enzyme active sites, influencing their catalytic activity.

- Modulating receptor activity through selective inhibition or activation.

Several compounds share structural similarities with (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| (R)-tert-butyl 1-(2-bromophenyl)ethylcarbamate | 1086600-12-5 | Enantiomer with different stereochemistry | 0.94 |

| tert-butyl 1-(4-bromophenyl)ethylcarbamate | 578729-21-2 | Bromine at para position | 0.94 |

| tert-butyl 1-(2-chlorophenyl)ethylcarbamate | 147353-95-5 | Chlorine instead of bromine | 0.76 |

| tert-butyl (2-(4-bromophenyl)ethyl)carbamate | 850363-42-7 | Additional ethyl linkage | 0.76 |

The uniqueness of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate lies in its specific stereochemistry and the ortho-positioned bromine atom, which can significantly influence its reactivity and interactions with biological targets compared to other similar compounds . This structural feature enhances its utility in specific synthetic applications and biological research contexts.

Asymmetric Induction in 1,2-Carbamoyl Rearrangements

The asymmetric induction in 1,2-carbamoyl rearrangements represents a fundamental mechanism for controlling stereochemistry in organolithium chemistry. This process involves the migration of a carbamoyl group from oxygen to carbon, with the stereochemical outcome controlled by the chiral environment established during the lithiation step [1] [2].

The mechanistic pathway begins with the formation of a lithiated carbamate intermediate, which undergoes thermal rearrangement to produce α-hydroxy amide derivatives. Research by Ghosh and coworkers has demonstrated that deprotonation of chiral 2-alkenyl oxazolidine carbamates with sec-butyllithium in ether at −78°C, followed by warming to room temperature, results in 1,2-carbamoyl rearrangement with excellent diastereoselectivity [1] [2].

The stereochemical control in these rearrangements originates from the preferential formation of specific lithiated conformers. The directing influence of the chiral oxazolidine ring creates a stereoelectronic environment that favors deprotonation from one face of the carbamate. The rigid oxazolidine structure minimizes competing non-bonded interactions, particularly between the allyl side chain and the isopropyl group on the oxazolidine ring [1].

Table 1: Diastereoselectivity Data for 1,2-Carbamoyl Rearrangements

| Substrate Type | Base | Temperature (°C) | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| 2-Alkenyl oxazolidine carbamates | sec-BuLi | −78 to rt | >95:5 | 85-92 |

| Benzyl oxazolidine carbamates | sec-BuLi | −78 to rt | >90:10 | 78-88 |

| Simple alkyl carbamates | sec-BuLi | −78 to rt | 75:25 | 65-75 |

The high diastereoselectivity observed in these reactions reflects the effectiveness of the chiral auxiliary in transmitting stereochemical information during the rearrangement process. The oxazolidine ring system provides both steric and electronic control, ensuring that the newly formed stereocenter adopts the thermodynamically favored configuration [1].

Diastereoselective Formation in Lithiation-Rearrangement Pathways

Diastereoselective lithiation-rearrangement pathways in carbamate chemistry represent sophisticated mechanisms for stereocontrolled synthesis. These processes involve the selective deprotonation of prochiral positions followed by rearrangement reactions that preserve or enhance stereochemical information [3] [4].

The complex-induced proximity effect (CIPE) plays a crucial role in determining the stereochemical outcome of these reactions. This mechanism involves a two-step process: initial coordination of the lithium cation with the Lewis basic heteroatom of the carbamate, followed by directed deprotonation at the proximal acidic site [5]. The prelithiation complex brings reactive groups into proximity, facilitating stereoselective bond formation.

Recent investigations have revealed that the aggregation state of organolithium reagents significantly influences the stereochemical outcome of lithiation reactions. When strong organolithium bases such as tert-butyllithium are treated with Lewis basic phosphoramides, the equilibrium shifts to include triple ion pairs (TIP) and separated ion pairs (SIP) [3]. These species exhibit enhanced nucleophilicity and altered selectivity patterns compared to traditional contact ion pairs.

Table 2: Stereochemical Outcomes in Lithiation-Rearrangement Pathways

| Substrate | Lithium Base | Lewis Base | Selectivity Type | Diastereomeric Excess (%) |

|---|---|---|---|---|

| O-Carbamate heterocycles | t-BuLi | TPPA | Benzylic | 85-92 |

| Chromane derivatives | t-BuLi | HMPA | Benzylic | 78-88 |

| Phenyl carbamates | s-BuLi | TMEDA | Ortho | 82-90 |

| Cyclic carbamates | n-BuLi | Sparteine | α-Position | 75-85 |

The stereochemical models developed for these reactions emphasize the importance of conformational factors in determining selectivity. The preferred transition state geometries minimize steric interactions while maximizing stabilizing electronic interactions between the lithium center and the carbamate oxygen [3] [4].

Stereochemical Models for Reaction Outcomes (Conformational Analysis, Transition States)

The development of comprehensive stereochemical models for carbamate reactions requires detailed conformational analysis and transition state characterization. These models must account for the complex interplay between steric, electronic, and stereoelectronic factors that influence reaction outcomes [6] [7].

Conformational analysis of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate reveals that the carbamate group adopts a predominantly planar structure due to extended π-electron delocalization along the backbone [6]. This planar geometry is critical for understanding the stereochemical behavior of the compound during lithiation and subsequent reactions.

The anti-isomer conformation is typically favored by 1.0-1.5 kcal/mol for both steric and electrostatic reasons compared to the syn counterpart [8]. However, the energy difference may be small enough to allow for equilibration between conformers under reaction conditions. This balanced rotamer equilibrium renders carbamates as optimal conformational switches in molecular recognition processes.

Transition State Analysis

Quantum chemical calculations using density functional theory (DFT) methods have provided detailed insights into the stereocontrolling transition states of carbamate reactions [7]. The B3LYP/6-31G* level of theory has proven effective for modeling these systems, particularly when combined with solvent effects using polarizable continuum models (PCM).

The calculated transition states reveal several key features:

Hydrogen Bonding Patterns: Multiple hydrogen bonding interactions between the carbamate functionality and the lithium-coordinated base stabilize specific conformations [7].

π-π Stacking Interactions: Aromatic residues in the substrate and any chiral auxiliaries can engage in stabilizing π-π stacking interactions that influence stereochemical outcomes [7].

Steric Shielding Effects: Bulky substituents on the carbamate nitrogen or the chiral auxiliary provide steric shielding that blocks one face of the reacting center [7].

Table 3: Computational Analysis of Stereochemical Models

| Model System | Calculation Level | Key Interaction | Energy Difference (kcal/mol) | Predicted Selectivity |

|---|---|---|---|---|

| Bromophenyl carbamate lithiation | B3LYP/6-31G* | CIPE coordination | 2.3 | 85:15 |

| Oxazolidine auxiliary | M06-2X/6-31G(d) | H-bonding network | 1.8 | 92:8 |

| Sparteine complex | B3LYP-D3/6-31+G* | π-π stacking | 1.5 | 88:12 |

The conformational landscape of carbamate systems is characterized by multiple local minima separated by relatively low energy barriers. This flexibility allows for dynamic equilibration between conformers during reaction processes, with the final stereochemical outcome determined by the relative stabilities of the competing transition states [6].

Applications in Chiral Pool Synthesis and Enantiopure Intermediate Production

The utilization of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate and related chiral carbamates in chiral pool synthesis represents a powerful strategy for accessing enantiopure intermediates [9] [10]. The chiral pool approach leverages readily available enantiopure starting materials to introduce stereochemical complexity into target molecules while maintaining high levels of stereochemical integrity.

Chiral Pool Strategy

The chiral pool encompasses a collection of abundant enantiopure building blocks provided by nature, including amino acids, sugars, and terpenes [9]. Carbamate derivatives such as (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate serve as synthetic equivalents of these natural products, offering enhanced reactivity and selectivity in synthetic transformations.

The effectiveness of chiral pool synthesis depends on the structural similarity between the starting material and the target molecule. The presence of the bromine substituent in the 2-position of the phenyl ring provides a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions [11] [12]. This reactivity enables the construction of complex molecular frameworks while preserving the stereochemical information encoded in the original chiral center.

Enantiopure Intermediate Production

The production of enantiopure intermediates from chiral carbamates involves several key synthetic strategies:

Asymmetric Auxiliary Approach: The carbamate group can function as a chiral auxiliary, temporarily directing the stereochemistry of subsequent reactions before being removed under controlled conditions [13] [14].

Lithiation-Substitution Sequences: Directed lithiation of the carbamate followed by electrophilic substitution provides access to functionalized derivatives with defined stereochemistry [15] [16].

Rearrangement Reactions: Thermal or base-promoted rearrangements of lithiated carbamates can generate new stereogenic centers with high levels of stereocontrol [1] [2].

Table 4: Applications in Enantiopure Intermediate Synthesis

| Target Structure | Synthetic Method | Stereochemical Control | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| α-Hydroxy amides | 1,2-Carbamoyl rearrangement | Oxazolidine auxiliary | >95 | 85-92 |

| Substituted aromatics | Lithiation-substitution | Directed metalation | 88-95 | 78-88 |

| Quaternary centers | Alkylation reactions | Chiral auxiliary | 82-90 | 70-85 |

| Heterocyclic systems | Cyclization reactions | Conformational control | 85-92 | 75-88 |

The synthetic utility of chiral carbamates extends beyond simple functional group transformations to encompass complex natural product synthesis. The ability to selectively functionalize specific positions on the aromatic ring while maintaining stereochemical integrity makes these compounds valuable intermediates in the synthesis of pharmaceutically relevant molecules [11] [17].

Chemoenzymatic Approaches

Recent advances in chemoenzymatic synthesis have expanded the scope of chiral pool approaches to include biocatalytic transformations [10]. Enzymatic C-H oxidation of carbamate substrates can provide access to functionalized derivatives that are difficult to obtain through traditional chemical methods. These approaches represent a reinvigoration of the chiral pool concept, combining the selectivity of enzymatic catalysis with the structural diversity of synthetic organic chemistry.

The combination of chiral carbamates with enzymatic transformations offers several advantages:

- Mild Reaction Conditions: Enzymatic reactions typically proceed under mild conditions that preserve sensitive stereochemical information

- High Selectivity: Enzymes can achieve levels of selectivity that are difficult to match with chemical catalysts

- Functional Group Tolerance: Enzymatic systems often tolerate a wide range of functional groups, enabling late-stage functionalization

Future Directions

The continued development of chiral pool synthesis using carbamate intermediates will likely focus on expanding the range of accessible transformations and improving the efficiency of existing methods. Key areas for future investigation include:

- Catalyst Development: The design of new chiral catalysts that can effectively utilize carbamate substrates for asymmetric synthesis

- Methodology Expansion: The development of new reaction types that leverage the unique reactivity of carbamate functional groups

- Substrate Scope: The exploration of new carbamate substrates that can provide access to previously inaccessible structural motifs